molecular formula C29H27N5O2 B2516465 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115970-43-8

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B2516465
CAS No.: 1115970-43-8
M. Wt: 477.568
InChI Key: BAVAQKDBVFBVKV-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a piperazine moiety substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group at position 4 of the quinoline core. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the piperazine group contributes to solubility and receptor interaction .

Properties

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-20-7-9-21(10-8-20)28-31-29(36-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)22-11-13-23(35-2)14-12-22/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAQKDBVFBVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the quinoline or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and receptor interactions, particularly those involving the central nervous system.

    Industrial Applications: The compound may find use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the quinoline and oxadiazole moieties may contribute to binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinoline core, piperazine substituents, or oxadiazole-linked aryl groups. Below is a detailed comparison:

Structural Analogs with Modified Piperazine Substituents

  • Compound L759-0224 (2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline): Key Difference: Replaces the 4-methoxyphenyl group on piperazine with a 2-chlorophenyl group. Impact: The chloro substituent increases lipophilicity (logP = 7.44 vs. ~6.5 for the methoxy analog) and may enhance blood-brain barrier permeability but reduces polar surface area (PSA = 53.39 Ų vs. ~55–60 Ų for the methoxy variant) . Activity: Chlorophenyl derivatives often exhibit stronger receptor binding in CNS targets but may face higher toxicity risks .
  • 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methylquinoline: Key Difference: Replaces the oxadiazole-aryl moiety with a sulfonyl-linked 4-methoxyphenyl group. Impact: The sulfonyl group increases polarity (higher PSA) and reduces logP (~5.5), improving aqueous solubility but limiting membrane permeability .

Analogs with Modified Oxadiazole-Linked Groups

  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: Key Difference: Oxadiazole is linked via a methoxy group to quinoline instead of direct attachment. Activity: Reported to exhibit moderate antibacterial effects, unlike the target compound’s unconfirmed pharmacological profile .
  • 4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol: Key Difference: Incorporates a piperazinylmethyl bridge between oxadiazole and phenol.

Pharmacologically Active Quinoline-Oxadiazole Hybrids

  • 7-[4-(5-Aryl-1,3,4-oxadiazole-2-yl)piperazinyl]quinolone Derivatives: Key Difference: Fluoroquinolone core with oxadiazole-piperazine hybrids. Activity: Demonstrated potent antibacterial activity (MIC = 0.5–2 µg/mL against S. aureus), attributed to dual DNA gyrase inhibition and efflux pump modulation . Comparison: The target compound lacks the carboxylic acid group critical for quinolone-mediated DNA binding, suggesting divergent mechanisms .

Mechanistic and Pharmacokinetic Insights

  • Target Compound vs. L759-0224 : The methoxy group in the target compound may reduce CYP450-mediated metabolism compared to the chloro analog, which is prone to dehalogenation .
  • Oxadiazole vs. Pyrazole Analogs : Oxadiazole derivatives generally exhibit higher metabolic stability than pyrazole-containing compounds due to resistance to oxidative degradation .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O2C_{25}H_{28}N_4O_2, with a molecular weight of approximately 420.52 g/mol. The structure features a quinoline core substituted with a piperazine moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds containing oxadiazole and piperazine moieties exhibit diverse biological activities, including:

  • Anticancer Activity : The oxadiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, similar oxadiazole derivatives reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and activating caspase pathways .

Biological Activity Data

The following table summarizes the biological activity of related compounds, providing insights into the potential efficacy of the compound .

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction via p53 activation
Compound BA5491.00Cell cycle arrest at G0-G1 phase
Compound CHeLa2.41Disruption of DNA replication machinery
Compound DSK-MEL-20.75Selective inhibition of hCA IX

Case Studies

  • Anticancer Evaluation : A study evaluating various oxadiazole derivatives highlighted that certain modifications in their chemical structure could significantly enhance their anticancer properties. For instance, compounds with electron-withdrawing groups demonstrated increased activity against MCF-7 cells compared to their electron-donating counterparts .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific protein targets involved in cancer progression. Results indicated strong interactions between the aromatic rings of the compounds and amino acid residues within the active sites of target proteins .
  • In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of these compounds in live models. Preliminary studies suggest favorable absorption profiles and low toxicity in non-cancerous cell lines .

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